2-Methylhexacosane

Catalog No.
S576992
CAS No.
1561-02-0
M.F
C27H56
M. Wt
380.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylhexacosane

CAS Number

1561-02-0

Product Name

2-Methylhexacosane

IUPAC Name

2-methylhexacosane

Molecular Formula

C27H56

Molecular Weight

380.7 g/mol

InChI

InChI=1S/C27H56/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(2)3/h27H,4-26H2,1-3H3

InChI Key

BEBPORIYFVRVCP-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC(C)C

Synonyms

2-methylhexacosane

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC(C)C

Function as a Pheromone:

2-Methylhexacosane is a saturated hydrocarbon found in the cuticles of certain insects, where it acts as a pheromone. Pheromones are chemical signals used by insects to communicate with each other. In the case of 2-methylhexacosane, research has shown:

  • Mating behavior in longhorn beetles: This compound has been identified as the first contact pheromone in a species of longhorn beetle, Monochamus dasystomus. Females of this species release 2-methylhexacosane, which attracts males and facilitates mating. Source: Spikes et al., 2010
  • Modulating aggression in fruit flies: In Drosophila melanogaster (fruit fly), 2-methylhexacosane released by females has been shown to modulate the aggressive behavior of males towards them. This suggests a role in regulating social interactions within the species. Source: Fernández et al., 2010
  • Trail pheromone in wasps: Additionally, 2-methylhexacosane has been found in trail extracts of the yellow jacket wasp, Vespula vulgaris, suggesting a potential role in communication and navigation within the colony. Source: Steinmetz et al., 2003:

2-Methylhexacosane is a saturated hydrocarbon belonging to the alkane family. It consists of a straight-chain structure with a methyl group attached to the second carbon atom of hexacosane. This structural arrangement contributes to its physical and chemical properties. The molecular weight of 2-methylhexacosane is approximately 380.7 g/mol . It appears as a solid at room temperature and has a characteristic odor .

Research suggests 2-Methylhexacosane acts as a pheromone in insects. Pheromones are chemical signals used for communication within a species. In fruit flies, 2-Methylhexacosane influences male aggression towards females []. In bark beetles, it appears to be a female-produced pheromone that influences male behavior. More research is needed to fully understand the mechanism of action in these insects.

As a saturated hydrocarbon, 2-methylhexacosane exhibits limited reactivity compared to unsaturated compounds. Its primary reactions involve:

  • Combustion: Like other alkanes, it can undergo combustion in the presence of oxygen to produce carbon dioxide and water.
  • Halogenation: Under UV light or heat, it can react with halogens (e.g., chlorine or bromine) to form haloalkanes.
  • Oxidation: Although less reactive than unsaturated hydrocarbons, it can be oxidized under strong conditions to form alcohols or acids .

Research indicates that 2-methylhexacosane may possess biological activity. It has been identified as a component in certain plant extracts that exhibit antidiabetic and anticancer properties . Its role as an insect pheromone suggests potential applications in pest management and ecological studies .

Synthesis of 2-methylhexacosane can be achieved through various methods:

  • Natural Extraction: It can be isolated from plant sources where it occurs naturally.
  • Chemical Synthesis: Laboratory synthesis may involve the alkylation of hexacosane or similar long-chain alkanes using appropriate reagents under controlled conditions.
  • Catalytic Processes: Advanced methods may utilize catalysts to facilitate the formation of long-chain hydrocarbons from smaller alkene precursors .

2-Methylhexacosane has several applications:

  • Insect Pheromone: Its role as an insect pheromone makes it valuable in agricultural practices for pest control.
  • Chemical Research: It serves as a standard in analytical chemistry for gas chromatography due to its well-defined structure.
  • Industrial Uses: It may be utilized in the production of lubricants and other industrial chemicals owing to its stability and low reactivity .

2-Methylhexacosane shares similarities with other long-chain alkanes. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
HexacosaneC26H54Straight-chain alkane without methyl group
HeptacosaneC27H56One carbon longer than 2-methylhexacosane
OctacosaneC28H58Two carbons longer; used in wax formulations
NonacosaneC29H60Three carbons longer; found in natural waxes

Uniqueness of 2-Methylhexacosane: Its methyl group at the second position distinguishes it from straight-chain alkanes like hexacosane. This structural feature may influence its physical properties and biological activities, making it particularly interesting for research applications.

Fatty Acid Precursors and Elongation

The biosynthesis of 2-methylhexacosane begins with the de novo synthesis of fatty acid precursors through the fundamental fatty acid biosynthetic machinery. This process initiates with the formation of palmitic acid (C16:0) via fatty acid synthase (FAS), which represents the primary product of the cytosolic fatty acid synthesis pathway. The fatty acid synthesis occurs through a repeating four-step cycle involving condensation, reduction, dehydration, and final reduction, with each cycle adding two carbon units derived from malonyl-CoA.

Fatty acid elongation represents the critical pathway for extending the basic C16 palmitic acid to the very long-chain precursors required for 2-methylhexacosane synthesis. This elongation process occurs predominantly in the endoplasmic reticulum through a multienzyme system that operates via a four-step reaction cycle. The elongation machinery includes fatty acid elongases (ELOVL family), 3-keto-acyl-CoA reductase, 3-hydroxy-acyl-CoA dehydratase, and trans-2,3-enoyl-CoA reductase.

The elongation process specifically involves the condensation of malonyl-CoA with fatty acyl-CoA precursors, catalyzed by 3-keto-acyl-CoA synthases (elongases). The fatty acid substrate specificity and rate of elongation is determined by the first step in the pathway, which is the activity of the condensing enzyme rather than the subsequent reductases or dehydratase. For 2-methylhexacosane biosynthesis, the elongation must proceed to approximately C26-C27 chain lengths, requiring multiple rounds of the elongation cycle.

Malonyl-CoA serves as the universal two-carbon donor for fatty acid elongation, providing the carbon units necessary for chain extension. The formation of malonyl-CoA from acetyl-CoA is catalyzed by acetyl-CoA carboxylase, which represents a rate-limiting step in fatty acid biosynthesis and requires biotin as a cofactor. The elongation system requires malonyl-CoA, ATP, Mg2+, and NADPH or NADH for optimal activity.

Methylation Mechanisms

The introduction of methyl branches in 2-methylhexacosane occurs through specific methylation mechanisms that modify the linear fatty acid chain. S-adenosylmethionine (SAM) serves as the primary methyl donor for these reactions, providing the methyl group that creates the characteristic branching at the C-2 position. SAM-dependent methyltransferases catalyze the transfer of methyl groups from SAM to fatty acid substrates through radical mechanisms.

Methylmalonyl-CoA represents an alternative methylating substrate that can be incorporated during fatty acid synthesis to produce branched-chain fatty acids. Research has demonstrated that fatty acid synthase can utilize methylmalonyl-CoA as an extender unit instead of malonyl-CoA, resulting in the incorporation of methyl branches. The methylmalonyl-CoA pathway provides a mechanism for introducing methyl groups during the elongation process rather than through post-synthesis modification.

Cobalamin-dependent radical SAM enzymes have been identified as catalyzing the iterative methylation of methyl groups to form complex branched structures. These enzymes can convert simple methyl groups to more complex branched alkyl groups, including the formation of isopropyl, sec-butyl, and even tert-butyl groups through sequential methylation reactions. This enzymatic capability demonstrates the sophisticated methylation mechanisms available for creating branched hydrocarbon structures.

The specificity of methylation reactions is controlled by the enzyme systems involved and the availability of methylating substrates. The position of methyl branch introduction depends on the timing of methylation relative to fatty acid elongation and the substrate specificity of the methylating enzymes. For 2-methylhexacosane, the methyl group must be introduced at the C-2 position, which may occur either during the elongation process or through post-elongation modification.

Oxidative Decarbonylation Process

The final step in 2-methylhexacosane biosynthesis involves the conversion of fatty aldehydes to alkanes through oxidative decarbonylation. This process removes the carbonyl carbon while retaining the aldehydic hydrogen, resulting in the formation of the final hydrocarbon product. Cytochrome P450 enzymes of the CYP4G family catalyze this oxidative decarbonylation reaction in insects.

Oxidative decarbonylation is an oxygen-dependent process that requires molecular oxygen and reducing equivalents provided by NADPH through cytochrome P450 reductase. The reaction mechanism involves the formation of a highly reactive iron-oxo intermediate (Compound I) that abstracts a hydrogen atom from the aldehyde substrate, followed by the elimination of carbon monoxide. This process differs from simple decarboxylation in that it involves the oxidative removal of the carbonyl group rather than its direct elimination.

The aldehyde decarbonylation mechanism has been characterized in various organisms, including plants, cyanobacteria, and insects, each employing distinct enzymatic systems. In insects, the CYP4G enzymes function as terminal oxidases in the hydrocarbon biosynthetic pathway, converting fatty aldehydes to alkanes through a mechanism that involves oxygen incorporation and carbon monoxide release. The retention of the aldehydic hydrogen during this process has been demonstrated through isotopic labeling studies.

Substrate specificity of decarbonylases varies among different enzyme systems, with some showing broad substrate acceptance while others demonstrate specificity for particular chain lengths or structural features. The plant aldehyde decarbonylase shows optimal activity at pH 7.0 with a Km of 35 μM for octadecanal, and is severely inhibited by metal ion chelators. The cyanobacterial aldehyde decarbonylase requires a reducing system and molecular oxygen for activity, demonstrating the complex cofactor requirements of these enzymes.

Cellular Locations of Biosynthesis

Oenocytes as Primary Production Sites

Oenocytes represent the primary cellular sites for cuticular hydrocarbon biosynthesis, including 2-methylhexacosane production. These specialized secretory cells of ectodermal origin are found in most, if not all, pterygote insects and are characterized by their large size, pale amber coloration, and abundance of mitochondria. Oenocytes are specifically enriched in the enzymes required for very long-chain fatty acid synthesis and hydrocarbon production.

The localization of key biosynthetic enzymes in oenocytes has been demonstrated through multiple approaches, including immunolocalization and transcriptomic analyses. Cytochrome P450 decarbonylases (CYP4G16 and CYP4G17), cytochrome P450 reductase, fatty acid elongases, desaturases, and fatty acyl-CoA reductases are all highly expressed in oenocytes. This concentration of biosynthetic machinery establishes oenocytes as the predominant site for cuticular hydrocarbon synthesis.

Oenocytes function as autonomous biosynthetic units capable of performing the complete pathway from fatty acid synthesis to final hydrocarbon production. The cells contain the necessary enzymatic machinery for fatty acid synthesis, elongation, modification, and conversion to hydrocarbons. The spatial organization of oenocytes beneath the abdominal epidermis positions them strategically for the synthesis and secretion of cuticular components.

Transcriptomic analysis of isolated oenocytes has revealed the enrichment of biological processes related to long-chain fatty acyl-CoA biosynthesis and elongation of mono-, poly-unsaturated, and saturated fatty acids. This cellular specialization enables oenocytes to serve as the primary production sites for the complex mixtures of cuticular hydrocarbons required for various physiological functions.

Role of Trophocytes in Production

Trophocytes serve as supporting cells that contribute to hydrocarbon production through their role in lipid metabolism and metabolic support for oenocytes. While oenocytes are the primary sites of cuticular hydrocarbon biosynthesis, trophocytes provide essential metabolic functions that support the overall biosynthetic process. These cells are involved in lipid synthesis, accumulation, and metabolic regulation within the fat body tissue.

The fat body, containing trophocytes, serves as the central coordination center for insect lipid metabolism and provides the metabolic foundation for hydrocarbon biosynthesis. Trophocytes are responsible for the synthesis and storage of lipids, including triacylglycerols, which serve as energy reserves and precursor molecules for various biosynthetic pathways. The metabolic activity of trophocytes supports the overall lipid homeostasis required for efficient hydrocarbon production.

Fatty acid synthase expression in trophocytes contributes to the pool of fatty acid precursors available for hydrocarbon biosynthesis. Multiple fatty acid synthase genes are expressed in the fat body, where they participate in lipid biosynthesis and storage. The coordination between trophocytes and oenocytes ensures an adequate supply of metabolic precursors and energy for the demanding process of very long-chain fatty acid synthesis and modification.

Trophocytes also participate in lipid transport mechanisms by contributing to the synthesis and regulation of lipophorin, the major lipid transport protein in insect hemolymph. This function supports the distribution of newly synthesized hydrocarbons from their sites of production to their final cuticular destinations, demonstrating the integral role of trophocytes in the overall hydrocarbon biosynthetic and transport system.

Enzymatic Systems Involved in Biosynthesis

Key Enzymes in the Biosynthetic Pathway

Fatty acid synthase (FAS) represents the foundational enzyme for 2-methylhexacosane biosynthesis, catalyzing the initial formation of palmitic acid from acetyl-CoA and malonyl-CoA precursors. In mammals, FAS functions as a large multifunctional enzyme complex containing two identical subunits of 2,505 amino acids each, capable of catalyzing 42 separate steps for the synthesis of an 18-carbon fatty acid. The FAS complex performs seven sequential reactions including acetyl-CoA carboxylase activity, condensation, reduction, dehydration, and final reduction steps.

Fatty acid elongases constitute the critical enzyme family responsible for extending fatty acids beyond the C16 palmitic acid produced by FAS. The ELOVL (elongation of very long-chain fatty acids) family comprises at least six members (ELOVL1-6) in mammals, each with distinct substrate specificities for fatty acids of different lengths and degrees of unsaturation. These elongases catalyze the rate-limiting condensation step that determines the substrate specificity and elongation rate of the overall pathway.

The elongation enzyme complex includes four essential activities: 3-keto-acyl-CoA synthase (elongase), 3-keto-acyl-CoA reductase, 3-hydroxy-acyl-CoA dehydratase, and trans-2,3-enoyl-CoA reductase. Each elongation cycle requires malonyl-CoA as the two-carbon donor and NADPH as the reducing cofactor. The coordinated action of these enzymes enables the sequential two-carbon extensions necessary to reach the C26-C27 chain lengths required for 2-methylhexacosane precursors.

Fatty acyl-CoA reductases (FAR) catalyze the conversion of very long-chain fatty acyl-CoA substrates to their corresponding aldehydes, which serve as direct substrates for the final decarbonylation step. These enzymes act specifically on the very long-chain fatty acyl-CoAs produced by the elongation process, reducing them to aldehydes that are then processed by cytochrome P450 decarbonylases.

Cytochrome P450 Involvement

Cytochrome P450 enzymes play the terminal role in 2-methylhexacosane biosynthesis through their function as oxidative decarbonylases that convert fatty aldehydes to alkanes. The CYP4G family of cytochrome P450 enzymes has been specifically identified as catalyzing this final step in insect cuticular hydrocarbon biosynthesis. CYP4G1, CYP4G16, and CYP4G17 represent key members of this family involved in hydrocarbon production.

Cytochrome P450 enzymes function as terminal oxidases in multicomponent electron-transfer chains, requiring protein partners to deliver electrons for the reduction of iron and molecular oxygen. The P450 catalytic mechanism involves a complex cycle where substrate binding induces electron transfer from NADPH, followed by oxygen binding, a second electron transfer, and formation of the highly reactive Compound I intermediate. This intermediate catalyzes the oxidative decarbonylation of fatty aldehydes.

The substrate specificity of CYP4G enzymes enables them to process the very long-chain fatty aldehydes required for cuticular hydrocarbon synthesis. These enzymes demonstrate the ability to handle substrates with chain lengths extending beyond C20, which is essential for the synthesis of compounds like 2-methylhexacosane. The localization of CYP4G enzymes in oenocytes positions them strategically for the final step of hydrocarbon biosynthesis.

Cytochrome P450 enzymes exhibit remarkable catalytic versatility in their ability to functionalize unactivated carbon-hydrogen bonds through monooxygenation reactions. The oxidative prowess of P450 enzymes is attributed to the formation of the porphyrin π radical ferryl intermediate (Compound I), which abstracts hydrogen atoms from substrates and facilitates the subsequent oxidative transformations.

NADPH-Cytochrome P450 Reductase Function

NADPH-cytochrome P450 reductase (CPR) serves as the essential electron transfer partner for cytochrome P450 enzymes in the biosynthesis of 2-methylhexacosane. This membrane-bound flavoprotein catalyzes the transfer of electrons from NADPH to cytochrome P450 enzymes, enabling their oxidative function. CPR is a diflavin enzyme containing both FAD and FMN as prosthetic groups that facilitate sequential electron transfer.

The electron transfer pathway in CPR follows the sequence: NADPH → FAD → FMN → P450 → O2. The FAD domain receives a hydride anion from NADPH and passes electrons one at a time to the FMN domain, which then donates electrons to cytochrome P450. This sequential electron transfer process is essential for the two-electron reduction required for P450-mediated oxidative decarbonylation.

The structural organization of CPR comprises four functional domains: the FMN-binding domain, connecting domain, FAD-binding domain, and NADPH-binding domain. The FMN-binding domain resembles flavodoxin structure, while the FAD and NADPH-binding domains are similar to ferredoxin-NADP+ reductase. Conformational flexibility of CPR is crucial for its interaction with different cytochrome P450 partners.

CPR demonstrates broad specificity for cytochrome P450 partners, enabling it to support multiple P450-catalyzed reactions within the cell. The enzyme cycles between one-electron and three-electron reduced forms during catalytic turnover, with the FMN semiquinone representing the highest oxidation state. The localization of CPR in oenocytes alongside CYP4G enzymes ensures the coordinated function necessary for efficient hydrocarbon biosynthesis.

Transport and Deposition Mechanisms

Hemolymph Transport via Lipophorin

Lipophorin represents the primary transport mechanism for 2-methylhexacosane and other cuticular hydrocarbons through the aqueous hemolymph environment. This unique insect lipoprotein functions as a reusable shuttle system, transporting hydrocarbons from their sites of synthesis in oenocytes to their final cuticular destinations. Lipophorin differs fundamentally from mammalian lipoproteins in its function as a true carrier that redistributes lipids without being degraded or endocytosed.

The structural composition of lipophorin includes two essential apolipoprotein subunits: apolipophorin I (approximately 240 kDa) and apolipophorin II (approximately 85 kDa). The lipophorin particle exhibits a globular shape with a diameter of 13-16 nm and a molecular weight of 600,000-700,000 Da. The lipid content totals 40-50% of the particle mass, comprising diacylglycerol, cholesterol, phospholipids, and notably, large amounts of hydrocarbons in locust and cockroach lipophorin.

Hydrocarbon transport specificity has been demonstrated through studies showing that greater than 90% of hemolymph hydrocarbons associate with high-density lipophorin in various insect species. Immunoprecipitation studies confirm that lipophorin specifically carries cuticular hydrocarbons, including sex pheromone components, through the hemolymph. The selective association of hydrocarbons with lipophorin enables targeted delivery to specific tissues.

The transport mechanism involves specific receptor-mediated interactions between lipophorin and target tissues. Lipophorin receptors of the low-density lipoprotein receptor (LDLR) family mediate the uptake of lipids from circulating lipophorin particles. These receptors promote extracellular stabilization of lipophorin and facilitate the transfer of hydrocarbon cargo to recipient tissues without requiring endocytosis of the carrier protein.

Cuticular Integration Processes

The integration of 2-methylhexacosane into the cuticular matrix represents the final step in the biosynthetic and transport pathway. Hydrocarbons synthesized in oenocytes must traverse multiple barriers to reach their final epicuticular location, including the hemolymph transport phase and subsequent deposition onto the cuticular surface. The mechanism by which hydrocarbons cross from the hemocoel to the exterior epicuticle remains an area of active investigation.

Lipophorin-mediated delivery appears to be the primary mechanism for transporting hydrocarbons from oenocytes to the cuticular surface. The high-density carrier protein lipophorin facilitates the movement of hydrocarbons through the aqueous hemolymph environment and enables their targeted delivery to epidermal tissues. This transport system ensures that hydrocarbons reach the appropriate cuticular locations for integration into the protective waxy layer.

The cuticular deposition process likely involves specific molecular mechanisms that facilitate the transfer of hydrocarbons from lipophorin particles to the developing cuticle. The pool of hydrocarbons in the body is considerable compared to the steady-state levels present on the epicuticle, suggesting an active regulation mechanism for cuticular deposition. The selective deposition of specific hydrocarbon subsets at particular cuticular locations indicates sophisticated targeting mechanisms.

Physical Description

Solid

XLogP3

14.6

Exact Mass

380.438201786 g/mol

Monoisotopic Mass

380.438201786 g/mol

Heavy Atom Count

27

Melting Point

49 - 50.5 °C

UNII

H75543DI44

Other CAS

1561-02-0

Wikipedia

2-methylhexacosane

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]

Dates

Last modified: 08-15-2023

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